保罗酮

描述

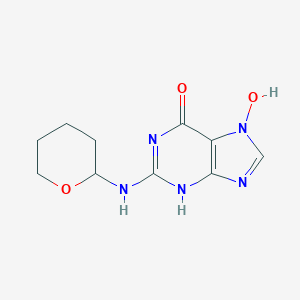

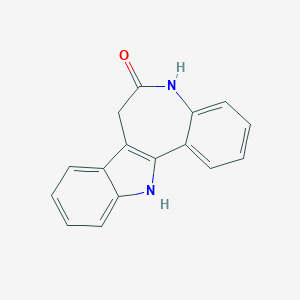

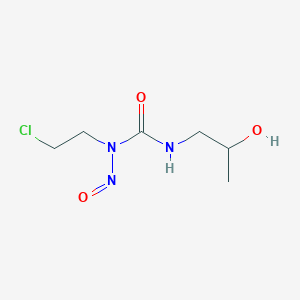

Paullone is an indolobenzazepine that is 5,6,7,12-tetrahydroindolo [3,2-d] 1benzazepine carrying an oxo substituent at position 6 . It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an EC 2.7.11.26 (tau-protein kinase) inhibitor . It is a lactam and an indolobenzazepine .

Synthesis Analysis

The paullones represent a novel class of small molecule cyclin-dependent kinase (CDK) inhibitors . To investigate structure−activity relationships and to develop paullones with antitumor activity, derivatives of the lead structure kenpaullone were synthesized . Paullones with different substituents in the 2-, 3-, 4-, 9-, and 11-positions were prepared by a Fischer indole reaction starting from 1 H - 1benzazepine-2,5 (3 H ,4 H )-diones .

Molecular Structure Analysis

A congeneric series of paullones were characterized using a 3-D QSAR with cyclin-dependent kinase 1 (CDK1) inhibition data . A homology model of CDK1-cyclin B was developed from the crystal structure of CDK2-cyclin A, which subsequently served as the basis for the structure-based design .

Chemical Reactions Analysis

Paullones were docked into the ATP binding site of the CDK1-cylin B models and were optimized with molecular mechanics . Hydropathic analyses of the paullone-CDK1 complexes were performed after the atom types were assigned based on each ligand’s electronic properties calculated from quantum mechanics .

Physical And Chemical Properties Analysis

The molecular weight of Paullone is 248.28 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass of Paullone are 248.094963011 g/mol .

科学研究应用

蛋白激酶抑制: 保罗酮已作为生物化学工具在基础研究和药物开发中使用了十多年,主要作为蛋白激酶抑制剂 (Tolle & Kunick, 2011).

阿尔茨海默病研究: 它们是糖原合酶激酶-3β和细胞周期蛋白依赖性激酶5/p25的有效抑制剂,这些酶是阿尔茨海默病和其他神经退行性疾病中tau过度磷酸化的关键酶 (Leost et al., 2000).

癌症研究和凋亡诱导: 保罗酮可以抑制细胞周期蛋白依赖性激酶(Cdks)并诱导人癌细胞凋亡。这使它们成为癌症治疗的潜在候选者 (Mühlgassner et al., 2012).

线粒体苹果酸脱氢酶抑制: 它们也可能抑制线粒体苹果酸脱氢酶,从而产生药理作用 (Knockaert et al., 2002).

细胞周期蛋白依赖性激酶抑制: 保罗酮可以设计用于细胞周期蛋白依赖性激酶抑制,显示出更有效的酶抑制和在活细胞中良好的抗增殖活性 (Gussio et al., 2000).

抗利什曼病活性: 它们减弱无鞭毛体增殖并抑制受感染巨噬细胞中的寄生虫,显示出抗利什曼病的潜力 (Reichwald et al., 2008).

体外抗肿瘤活性: 保罗酮是一类新型的小分子细胞周期蛋白依赖性激酶抑制剂,具有有希望的体外抗肿瘤活性 (Schultz et al., 1999).

作为抗肿瘤药物的开发: 保罗酮衍生的有机金属配合物在人癌细胞系中显示出很高的抗增殖活性,表明它们作为抗肿瘤药物的潜力 (Schmid et al., 2007).

抑制疾病相关激酶: 它们抑制疾病相关激酶GSK-3、CDK-1和CDK-5,并具有显着的体外抗增殖活性 (Stuart et al., 2011).

SIRT-1抑制活性: 保罗酮对SIRT-1具有很强的抑制作用,并诱导U937急性白血病细胞系中粒细胞分化 (Soto et al., 2012).

未来方向

The first metal-based paullone has been prepared and characterized by single-crystal X-ray diffraction methods, solid-state cross-polarization magic angle spinning 13C NMR spectroscopy, electrospray ionization mass spectra, and electronic spectra . This development opens up new possibilities for the use of metal-based paullones in the treatment of diseases.

属性

IUPAC Name |

7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDAWVZNAXVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327277 | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paullone | |

CAS RN |

142273-18-5 | |

| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)